molecular formula C23H19N3O4 B12032235 N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide CAS No. 300566-94-3

N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide

Cat. No.: B12032235
CAS No.: 300566-94-3
M. Wt: 401.4 g/mol
InChI Key: JVQZRXIZNNLBFW-QNGOZBTKSA-N
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Description

N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide is a complex organic compound characterized by its unique structure, which includes benzylamino, carbonyl, nitrophenyl, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a carbonyl compound to form the benzylamino carbonyl intermediate. This intermediate is then reacted with a nitrophenyl vinyl compound under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzamide compounds.

Scientific Research Applications

N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((Benzylamino)carbonyl)-2-(4-nitrophenyl)vinyl)benzamide
  • N-(1-((Benzylamino)carbonyl)-2-(2-nitrophenyl)vinyl)benzamide
  • N-(1-((Benzylamino)carbonyl)-2-(3-chlorophenyl)vinyl)benzamide

Uniqueness

N-(1-((Benzylamino)carbonyl)-2-(3-nitrophenyl)vinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

300566-94-3

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-[(Z)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19N3O4/c27-22(19-11-5-2-6-12-19)25-21(15-18-10-7-13-20(14-18)26(29)30)23(28)24-16-17-8-3-1-4-9-17/h1-15H,16H2,(H,24,28)(H,25,27)/b21-15-

InChI Key

JVQZRXIZNNLBFW-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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